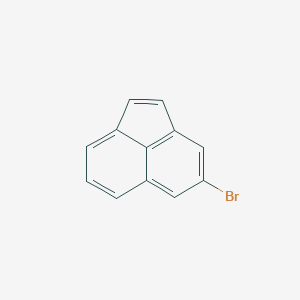

4-Bromoacenaphthylene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

23921-32-6 |

|---|---|

Molecular Formula |

C12H7Br |

Molecular Weight |

231.09 g/mol |

IUPAC Name |

4-bromoacenaphthylene |

InChI |

InChI=1S/C12H7Br/c13-11-6-9-3-1-2-8-4-5-10(7-11)12(8)9/h1-7H |

InChI Key |

SLKWRPNSYYDOKD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CC(=CC3=C2C(=C1)C=C3)Br |

Origin of Product |

United States |

Reactivity and Mechanistic Studies of 4 Bromoacenaphthylene

Cross-Coupling Reactions of 4-Bromoacenaphthylene

Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. This compound serves as an excellent substrate for these transformations, primarily leveraging the reactivity of the carbon-bromine bond.

Palladium catalysts are preeminent in facilitating cross-coupling reactions involving aryl halides. beilstein-journals.orgresearchgate.net The general mechanism for these reactions involves the oxidative addition of the aryl halide to a palladium(0) species, followed by transmetalation (in Suzuki-Miyaura and similar reactions) or migratory insertion (in Heck reactions), and concluding with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. nih.govnih.gov

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide. acs.org The Suzuki-Miyaura reaction is widely used for the synthesis of biaryls, polyolefins, and styrenes. acs.org In the context of this compound, it allows for the introduction of various aryl and vinyl groups. The reaction is typically carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction is a key method for the arylation of olefins. For this compound, this would involve reacting it with an alkene in the presence of a palladium catalyst and a base to form a 4-alkenylacenaphthylene derivative. The reaction typically exhibits high trans selectivity.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It is a reliable method for the synthesis of arylalkynes. The reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. The coupling of this compound with various alkynes provides a direct route to 4-alkynylacenaphthylene derivatives.

Table 1: Examples of Palladium-Catalyzed Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Base | 4-Aryl-acenaphthylene | acs.org |

| Heck | Alkene | Pd(OAc)₂, Ligand, Base | 4-Alkenyl-acenaphthylene | |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Amine | 4-Alkynyl-acenaphthylene |

Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, provide an alternative to palladium-catalyzed methods, particularly for the formation of carbon-nitrogen and carbon-oxygen bonds. These reactions are advantageous due to the lower cost and toxicity of copper compared to palladium. Copper(I) catalysts are effective in coupling aryl halides with amines, amides, and alcohols. For this compound, this would enable the synthesis of 4-amino-, 4-amido-, and 4-alkoxyacenaphthylene derivatives. Recent advancements have led to the development of copper-catalyzed coupling reactions that can be performed under milder conditions, sometimes even in the presence of light (photoinduced copper catalysis).

Research continues to focus on the development of new and more efficient catalytic systems for cross-coupling reactions. This includes the design of novel ligands for palladium and copper catalysts to enhance their activity, stability, and selectivity. For C-C bond formation, advancements in catalysts are enabling the use of a wider range of coupling partners and more challenging substrates. In the realm of C-N and C-O bond formation, efforts are directed towards developing catalysts that operate under milder conditions and with a broader substrate scope, including biocatalytic approaches. The functionalization of this compound can be significantly expanded by employing these novel catalytic systems, allowing for the synthesis of a diverse library of derivatives with unique electronic and photophysical properties.

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom in this compound can also be displaced through nucleophilic substitution reactions, providing another avenue for derivatization.

While palladium- and copper-catalyzed methods are often preferred for the formation of C-O and C-CN bonds from aryl bromides, classical nucleophilic aromatic substitution can also be employed, particularly if the aromatic ring is activated by electron-withdrawing groups. In the case of this compound, the reactivity towards nucleophilic substitution is influenced by the electronic nature of the acenaphthylene (B141429) ring system.

The synthesis of acenaphthylene ethers can be achieved by reacting this compound with alkoxides or phenoxides. Similarly, the introduction of a nitrile group to form 4-cyanoacenaphthylene can be accomplished using a cyanide salt, often with a copper or palladium catalyst to facilitate the reaction (a variation of cross-coupling).

The ability to replace the bromine atom in this compound with various functional groups through both cross-coupling and nucleophilic substitution reactions makes it a valuable intermediate in organic synthesis. The derivatization of the acenaphthylene core allows for the fine-tuning of its molecular properties for applications in materials science, such as the synthesis of novel polymers and organic electronics. The introduction of different substituents can significantly alter the photophysical and electronic characteristics of the acenaphthylene scaffold.

Reduction and Debromination Pathways of this compound

The reactivity of this compound is significantly influenced by the presence of both the reactive vinyl bridge and the carbon-bromine bond on the aromatic ring. These features allow for a variety of reduction and debromination reactions, proceeding through different mechanistic pathways.

Hydrogenation and Reductive Elimination Mechanisms

Catalytic hydrogenation is a common method for the reduction of alkenes and the cleavage of carbon-halogen bonds. wikipedia.orgyoutube.comkhanacademy.orglibretexts.orgyoutube.com In the case of this compound, hydrogenation can lead to the saturation of the C1-C2 double bond to form 4-bromoacenaphthene, or to the reductive cleavage of the C-Br bond (dehalogenation) to yield acenaphthylene. wikipedia.orgorganic-chemistry.org The outcome of the reaction is highly dependent on the choice of catalyst, solvent, and reaction conditions.

Typically, catalysts like palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel are employed for hydrogenation. libretexts.orgyoutube.com The mechanism of heterogeneous catalytic hydrogenation involves the adsorption of both the substrate and molecular hydrogen onto the surface of the metal catalyst. wikipedia.orgyoutube.comlibretexts.org The H-H bond is cleaved, and hydrogen atoms are transferred to the adsorbed alkene, usually in a syn-addition manner, leading to the formation of the corresponding alkane. khanacademy.orglibretexts.org

For this compound, the hydrogenation of the double bond to yield 4-bromoacenaphthene would be expected under mild conditions. However, many hydrogenation catalysts are also effective for dehalogenation. organic-chemistry.org Reductive elimination of the bromine atom can occur, particularly with catalysts like palladium. This process often involves the oxidative addition of the aryl halide to the metal center, followed by hydrogenolysis. The selectivity between hydrogenation of the double bond and dehalogenation can be controlled by modifying the catalyst or the reaction conditions. For instance, the use of certain catalyst poisons can sometimes suppress dehalogenation while allowing for the reduction of other functional groups. organic-chemistry.org

The table below summarizes the expected products from the hydrogenation of this compound under different hypothetical conditions.

| Catalyst | Conditions | Expected Major Product(s) |

| Pd/C, H₂ (1 atm) | Room Temperature, Ethanol | Acenaphthylene, 4-Bromoacenaphthene |

| PtO₂, H₂ (1 atm) | Room Temperature, Acetic Acid | 4-Bromoacenaphthene, Acenaphthene (B1664957) |

| Raney Ni, H₂ (high pressure) | High Temperature | Acenaphthene |

This table is illustrative and based on general principles of catalytic hydrogenation.

Generation and Reactivity of Radical Anions and Dianions

The extended π-system of acenaphthylene allows for the acceptance of electrons to form radical anions and dianions. wikipedia.orgsmolecule.com Chemical reduction of acenaphthylene with alkali metals, such as sodium or potassium, in an appropriate solvent like tetrahydrofuran (B95107) (THF), leads to the formation of the acenaphthylene radical anion and subsequently the dianion. wikipedia.orgtandfonline.com These species are highly reactive nucleophiles and bases.

The formation of the dianion of acenaphthylene has been shown to be quantitative. tandfonline.comtandfonline.com The reactivity of the acenaphthylene dianion towards electrophiles is well-documented. tandfonline.comtandfonline.com For instance, reaction with methyl iodide results in selective alkylation at the 5-position. tandfonline.comtandfonline.com Subsequent quenching with a proton source like water leads to protonation at the 1-position, yielding 1,5-dihydro-5-methylacenaphthylene. tandfonline.com Reversing the order of addition, with protonation followed by alkylation, can lead to different isomers. tandfonline.com

The reactivity of these anionic intermediates offers synthetic pathways to functionalized acenaphthylene and acenaphthene derivatives that are not accessible through conventional electrophilic substitution reactions.

Cycloaddition Reactions Involving the Acenaphthylene Moiety

The C1-C2 double bond of the acenaphthylene core is a reactive dienophile and can also participate in other pericyclic reactions, making it a valuable synthon in the construction of complex polycyclic structures.

Diels-Alder Reactions and Other Pericyclic Transformations

The Diels-Alder reaction is a powerful [4+2] cycloaddition reaction used to form six-membered rings. organic-chemistry.orgmdpi.comyoutube.commasterorganicchemistry.com In this reaction, a conjugated diene reacts with a dienophile. The acenaphthylene double bond can act as a dienophile, reacting with various dienes. The reactivity in Diels-Alder reactions is governed by the electronic properties of both the diene and the dienophile. organic-chemistry.org Typically, electron-withdrawing groups on the dienophile and electron-donating groups on the diene accelerate the reaction. organic-chemistry.org

In the case of this compound, the bromine atom, being an electron-withdrawing group through induction, would be expected to enhance its reactivity as a dienophile compared to unsubstituted acenaphthylene. It would readily react with electron-rich dienes. The reaction would lead to the formation of a new six-membered ring fused to the acenaphthene skeleton. The stereochemistry of the Diels-Alder reaction is highly predictable, with the reaction proceeding via a suprafacial-suprafacial pathway, leading to a syn-addition product. aakash.ac.in

While specific examples of Diels-Alder reactions with this compound are not extensively reported, studies on related polycyclic aromatic hydrocarbons (PAHs) demonstrate their utility in such transformations for the expansion of the PAH core. nih.govacs.org For instance, perylene (B46583) and its derivatives undergo Diels-Alder reactions in their bay regions. nih.gov

The table below illustrates potential Diels-Alder reactions involving this compound as the dienophile.

| Diene | Expected Product Structure |

| 1,3-Butadiene | Adduct with a new cyclohexene (B86901) ring fused to the 1,2-positions of the acenaphthene core. |

| Cyclopentadiene | Adduct with a new norbornene-type ring system fused to the acenaphthene core. |

| Anthracene | Adduct formed via reaction at the central ring of anthracene. |

This table presents hypothetical reaction products based on the principles of the Diels-Alder reaction.

Photochemical Cycloaddition Pathways (e.g., [2+2], [4+4])

Acenaphthylene is well-known to undergo photochemical [2+2] cycloaddition reactions upon irradiation with UV light, leading to the formation of dimers. youtube.comnih.gov This reaction proceeds through the excitation of acenaphthylene to its triplet state, which then reacts with a ground-state molecule. acs.org The photodimerization can yield two different stereoisomers: the syn-dimer (head-to-head) and the anti-dimer (head-to-tail).

The principles of photochemical [2+2] cycloadditions are applicable to substituted acenaphthylenes. nih.gov Therefore, this compound would be expected to undergo photodimerization to yield dibromo-disubstituted cyclobutane-fused acenaphthene structures. The regioselectivity and stereoselectivity of the photodimerization could be influenced by the steric and electronic effects of the bromine substituent.

Recent research has explored the use of templates to control the stereochemical outcome of photochemical [2+2] cycloadditions of naphthalene (B1677914) acrylic acids, a related class of compounds. nih.gov Such strategies could potentially be applied to control the dimerization of this compound. Furthermore, [2+2] cycloadditions are not limited to dimerization; acenaphthylene and its derivatives can also react with other alkenes in a similar fashion. nih.gov

Exploration of Radical Reactions and High-Temperature Processes

The chemistry of this compound under radical and high-temperature conditions is of interest for both synthetic applications and understanding its environmental fate.

Radical reactions often proceed via chain mechanisms involving initiation, propagation, and termination steps. acs.org For this compound, radical reactions can be initiated at the vinyl bridge or the aryl-bromide bond. For example, radical addition to the C1-C2 double bond can occur. Also, under certain conditions, homolytic cleavage of the C-Br bond can generate an aryl radical.

A common radical reaction is radical bromination. youtube.comyoutube.com While acenaphthene undergoes bromination at the benzylic positions in the presence of a radical initiator, google.com the vinylic positions of acenaphthylene are also susceptible to radical attack. The reaction of this compound with radical species like hydroxyl radicals has been studied in the context of atmospheric chemistry, as PAHs are environmental pollutants. nih.gov

At high temperatures, haloarenes can undergo various reactions, including dehydrohalogenation and coupling reactions. vedantu.comgeeksforgeeks.org For this compound, high-temperature processes could lead to the formation of larger polycyclic aromatic systems through intermolecular condensation and dehydrobromination. The thermal trimerization of acenaphthylene to decacyclene (B1669996) is a known industrial process, and similar high-temperature self-condensation reactions could be envisioned for this compound, potentially leading to brominated decacyclene derivatives or other complex PAHs. wikipedia.org

Computational and Theoretical Investigations of 4 Bromoacenaphthylene

Quantum Chemical Calculations for Geometric and Electronic Structure

Quantum chemical calculations are fundamental to understanding the behavior of 4-Bromoacenaphthylene. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic structure and, from that, derive numerous other properties.

Density Functional Theory (DFT) is a widely used computational method for determining the equilibrium geometry of molecules. sphinxsai.comresearchgate.netinpressco.com By approximating the electron density, DFT can efficiently find the lowest energy structure, corresponding to the optimized geometry. For this compound, DFT calculations, often employing hybrid functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP), are used to predict key structural parameters. sphinxsai.cominpressco.com

The process involves placing the atoms in an initial arrangement and iteratively solving the Kohn-Sham equations until a minimum on the potential energy surface is located. inpressco.com This minimum represents the most stable three-dimensional arrangement of the atoms. The output of these calculations provides precise values for bond lengths, bond angles, and dihedral angles. A subsequent vibrational frequency analysis is typically performed to confirm that the optimized structure is a true energy minimum, which is characterized by the absence of imaginary frequencies. inpressco.com

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations This table is illustrative of the typical data obtained from DFT geometry optimization.

| Parameter | Atom Pair/Triplet | Predicted Value (Å or °) |

|---|---|---|

| Bond Lengths | ||

| C-Br | Calculated Value | |

| C-C (Aromatic) | Calculated Value Range | |

| C-C (Ethenylic) | Calculated Value | |

| C-H | Calculated Value Range | |

| Bond Angles | ||

| C-C-Br | Calculated Value | |

| C-C-C (Ring) | Calculated Value Range |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of experimental data. These methods provide a detailed picture of the electronic configuration and the distribution of electron density across the this compound molecule.

Calculations can determine the energies and shapes of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical reactivity and electronic transition properties. mdpi.com

Furthermore, these methods are used to perform population analysis, such as Mulliken charge analysis, to quantify the partial atomic charge on each atom. researchgate.net This analysis reveals the effects of the electronegative bromine atom on the electron density of the acenaphthylene (B141429) scaffold, identifying electrophilic and nucleophilic sites within the molecule. researchgate.netreddit.com

Table 2: Predicted Electronic Properties of this compound from Ab Initio Calculations This table illustrates the typical data generated from ab initio electronic structure and charge analysis.

| Property | Description | Predicted Value/Result |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Calculated Value (eV) |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Calculated Value (eV) |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Calculated Value (eV) |

| Mulliken Atomic Charges | Partial charge on specific atoms | C4: Value, Br: Value, etc. |

Energetic and Thermodynamic Properties

Theoretical methods are invaluable for determining the thermodynamic stability and bond strengths within this compound, providing crucial data for understanding its reactivity.

The Bond Dissociation Energy (BDE), or more precisely, the Bond Dissociation Enthalpy, is the energy required to break a specific bond homolytically, forming two radicals. libretexts.org For this compound, the C4-Br bond is of particular interest. The BDE is a direct measure of the strength of this bond. study.com

Equation for C-Br Bond Dissociation Enthalpy (BDE): BDE(C-Br) = [ΔfH(4-acenaphthyl radical) + ΔfH(Br radical)] - ΔfH(this compound)

The standard enthalpy of formation (ΔfH°) is a fundamental thermodynamic property representing the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. While difficult to measure experimentally for complex molecules, it can be reliably predicted using high-level computational methods.

Composite methods like the Gaussian-n (Gn) theories (e.g., G3, G4) or Complete Basis Set (CBS) methods are often employed for this purpose. These approaches combine results from several high-level calculations to achieve high accuracy. Alternatively, the enthalpy of formation can be calculated using isodesmic reactions. This technique involves a hypothetical reaction where the number and types of bonds are conserved on both the reactant and product sides, which helps cancel out systematic errors in the calculation. By using known experimental ΔfH° values for the other species in the isodesmic reaction, the unknown ΔfH° for this compound can be determined with high precision.

Spectroscopic Property Predictions from Theoretical Models

Computational models can simulate various types of spectra, providing a powerful tool for interpreting experimental data and assigning spectral features. For this compound, theoretical predictions of its electronic and vibrational spectra are particularly insightful.

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Visible). stackexchange.comrsc.org This method calculates the vertical excitation energies from the ground electronic state to various excited states. Along with the excitation energies, the calculation yields the oscillator strength for each transition, which is proportional to the intensity of the corresponding absorption band. stackexchange.com These theoretical spectra can be compared with experimental results to assign specific electronic transitions, such as π→π* transitions within the aromatic system. rsc.orgchemrxiv.org

Similarly, the vibrational frequencies (e.g., IR and Raman spectra) can be computed. After a geometry optimization, a frequency calculation yields the harmonic vibrational modes of the molecule. researchgate.net These theoretical frequencies correspond to the energy of molecular vibrations, such as C-H stretching, C-C ring deformations, and the characteristic C-Br stretching frequency.

Table 3: Illustrative Output of TD-DFT Calculation for UV-Vis Spectrum of this compound This table shows the kind of data obtained from TD-DFT calculations to predict electronic spectra.

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|---|

| S1 | Calculated Value | Calculated Value | Calculated Value | HOMO → LUMO |

| S2 | Calculated Value | Calculated Value | Calculated Value | HOMO-1 → LUMO |

| S3 | Calculated Value | Calculated Value | Calculated Value | HOMO → LUMO+1 |

Computational Prediction of NMR Chemical Shifts and Vibrational Frequencies

No specific studies detailing the computational prediction of ¹H and ¹³C NMR chemical shifts for this compound have been identified. Such calculations would typically involve geometry optimization of the molecule followed by the application of methods like Gauge-Including Atomic Orbital (GIAO) to predict the shielding tensors and, consequently, the chemical shifts.

Similarly, the computational prediction of the vibrational frequencies of this compound, which would provide a theoretical infrared (IR) and Raman spectrum, has not been reported. This analysis would involve calculating the second derivatives of the energy with respect to the atomic coordinates to determine the frequencies and modes of the molecular vibrations.

Time-Dependent DFT (TD-DFT) for Electronic Spectra and Photophysical Properties

The electronic absorption and emission spectra, along with key photophysical properties such as quantum yields and excited-state lifetimes, of this compound have not been the subject of dedicated TD-DFT investigations in the available literature. Such studies would be crucial for understanding the compound's behavior upon interaction with light and for evaluating its potential in optoelectronic applications.

Reaction Mechanism Elucidation through Computational Modeling

Transition State Analysis and Reaction Pathways

There is a lack of published research on the computational modeling of reaction mechanisms involving this compound. This includes transition state analysis to determine the energy barriers and preferred pathways for various chemical transformations. While some experimental work has noted the compound's reactivity, for instance, the failure of a nucleophilic substitution reaction, the underlying reaction mechanisms have not been elucidated through computational means.

Modeling of Radical Intermediates and Excited States

The modeling of radical intermediates and excited states of this compound is another area where scientific literature is currently silent. Understanding the properties and reactivity of such species is fundamental for predicting the compound's behavior in various chemical environments, including combustion processes and photochemical reactions.

Advanced Materials and Supramolecular Chemistry Involving 4 Bromoacenaphthylene Derivatives

Polymerization Chemistry of 4-Bromoacenaphthylene

The presence of the vinyl group in this compound allows it to undergo various polymerization reactions, leading to the formation of polymers with the polyacenaphthylene backbone and pendant bromo groups. These bromo groups can be further functionalized, opening avenues for the creation of a wide array of functional polymers.

Radical Polymerization (e.g., Atom Transfer Radical Polymerization - ATRP)

Radical polymerization is a versatile method for polymerizing vinyl monomers. wikipedia.org Among the different techniques, Atom Transfer Radical Polymerization (ATRP) has emerged as a powerful tool for the synthesis of well-defined polymers with controlled molecular weights and low polydispersity. cmu.eduresearchgate.net ATRP is a type of controlled/"living" radical polymerization that relies on a reversible equilibrium between active propagating radicals and dormant species, typically an alkyl halide. cmu.edu This equilibrium is catalyzed by a transition metal complex, most commonly copper-based. researchgate.net

The polymerization of this compound via ATRP allows for the synthesis of poly(this compound) with controlled chain lengths and architectures. The bromo-substituent on the acenaphthylene (B141429) ring can influence the polymerization kinetics. Styrenes with electron-withdrawing substituents, for instance, have been shown to polymerize faster in ATRP. cmu.edu The resulting polymer possesses pendant bromo groups along the polymer chain, which serve as reactive handles for post-polymerization modification, enabling the introduction of various functional groups and the synthesis of graft copolymers.

A typical ATRP setup requires the careful removal of oxygen, often achieved through several freeze-pump-thaw cycles. youtube.com The progress of the polymerization can be monitored by techniques like proton NMR to determine monomer conversion. youtube.com The ability to precisely control the polymer structure makes ATRP a valuable method for creating advanced materials for various applications, including thermoplastic elastomers, surfactants, and functionalized surfaces. nih.gov

Anionic and Cationic Polymerization

Ionic polymerization, which includes both anionic and cationic polymerization, is another important class of chain-growth polymerization. aatbio.comyoutube.com These methods are characterized by the presence of an ionic active center at the growing chain end. youtube.comstanford.edu

Anionic Polymerization: This technique involves the polymerization of monomers with electron-withdrawing groups, initiated by a nucleophile such as an organolithium compound. aatbio.com A key feature of anionic polymerization, when conducted under stringent conditions, is the absence of a termination step, leading to "living" polymers. du.edu.eg This allows for the synthesis of block copolymers and polymers with well-defined structures. The reaction rate in anionic polymerization is generally slower compared to cationic polymerization, allowing for better control. aatbio.com

Cationic Polymerization: In contrast, cationic polymerization is initiated by an electrophilic agent and is suitable for monomers with electron-donating groups that can stabilize the resulting carbocationic propagating species. aatbio.comyoutube.com Cationic polymerizations are typically much faster and more difficult to control than their anionic counterparts, often leading to side reactions. aatbio.com Low temperatures are often employed to suppress these side reactions. stanford.edu

For this compound, the electron-withdrawing nature of the bromo group would, in principle, make it more amenable to anionic polymerization. However, the specific conditions and initiator systems would need to be carefully selected to achieve controlled polymerization.

Condensation Polymerization for Polymer Backbones

Condensation polymerization, or step-growth polymerization, involves the reaction between monomers possessing two or more reactive functional groups, with the elimination of a small molecule like water. libretexts.orglibretexts.org This method is used to produce important commercial polymers like polyesters and polyamides. libretexts.org4college.co.uk

While this compound itself does not directly undergo condensation polymerization, it can be chemically modified to introduce suitable functional groups. For instance, the bromo group could be converted into a carboxylic acid, amine, or alcohol group. The resulting difunctional acenaphthylene derivative could then be used as a monomer in condensation polymerization reactions. This approach would allow for the incorporation of the rigid and planar acenaphthylene unit directly into the polymer backbone, leading to materials with potentially enhanced thermal stability and unique optoelectronic properties.

Topochemical Polymerization Studies

Topochemical polymerization is a solid-state polymerization where the crystal lattice of the monomer pre-organizes the molecules in a specific orientation, leading to a highly ordered polymer. wikipedia.org This method can produce polymers with high crystallinity and stereoregularity that are often difficult to obtain through conventional solution-based polymerization. wikipedia.org The reaction is typically initiated by external stimuli such as heat, light, or pressure. wikipedia.org

The planar structure of acenaphthylene derivatives makes them interesting candidates for topochemical polymerization studies. By carefully designing the crystal packing of this compound or its derivatives, it might be possible to align the vinyl groups in a suitable arrangement for polymerization in the solid state. Successful topochemical polymerization could lead to the formation of highly ordered poly(this compound) with unique properties arising from its well-defined structure. This technique has been successfully applied to other systems, like diacetylenes, to produce highly conjugated polymers. nih.gov

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) Incorporating this compound Scaffolds

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of porous crystalline materials with well-defined structures and high surface areas. nih.govnih.gov They are constructed from organic building blocks (linkers) and, in the case of MOFs, metal ions or clusters. nih.govnih.gov

The incorporation of this compound-based units into COF and MOF structures offers a route to new materials with interesting properties. The bromo-substituent can serve as a reactive site for post-synthetic modification within the framework. Furthermore, the inherent electronic properties of the acenaphthylene unit can be imparted to the resulting framework, making them potentially useful in catalysis, gas storage, and separation. researchgate.netresearchgate.net

For instance, a derivative of this compound with appropriate functional groups (e.g., boronic acids, amines) could be used as a linker in the synthesis of a COF. The resulting framework would possess a periodic structure with accessible bromo groups within its pores. These bromo groups could then be used to anchor catalytic species or other functional molecules. Similarly, a functionalized this compound could act as a ligand in the formation of a MOF, leading to a porous material with both the properties of the acenaphthylene unit and the metal nodes.

Synthesis of Novel π-Conjugated Systems and Organic Semiconductors

π-conjugated systems are organic molecules characterized by alternating single and multiple bonds, which leads to the delocalization of π-electrons. dntb.gov.uabeilstein-journals.org This delocalization is responsible for their unique electronic and optical properties, making them key components in organic electronic devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). cas.orgcam.ac.uk

This compound serves as a versatile precursor for the synthesis of larger, more complex π-conjugated systems. The bromo-group is a key functional handle that allows for the use of various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to extend the π-conjugation. By reacting this compound with other aromatic or acetylenic building blocks, a wide variety of novel π-conjugated molecules and polymers can be synthesized. rsc.orgnih.gov

The resulting materials can be designed to have specific electronic properties, such as a tunable band gap, by carefully selecting the building blocks. For example, the incorporation of electron-donating or electron-withdrawing groups can be used to modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). chemistryviews.orgsemiconductor-digest.com The development of new n-type organic semiconductors, which are crucial for the fabrication of efficient organic electronic devices, is an active area of research where derivatives of this compound could play a significant role. chemistryviews.org

Interactive Data Table: Properties of Selected Organic Semiconductors

| Compound Class | Example | HOMO (eV) | LUMO (eV) | Application |

| Polythiophenes | P3HT | -4.9 | -2.9 | OPVs, OFETs |

| Acenes | Pentacene | -5.0 | -3.2 | OFETs |

| Fullerene Derivatives | PCBM | -6.1 | -4.3 | OPVs |

| Acenaphthylene Derivatives | Hypothetical Donor-Acceptor Copolymer | -5.4 | -3.6 | OPVs, OFETs |

Incorporation into Oligomers and Polymers for Optoelectronic Applications

The development of novel polymers and oligomers for optoelectronic applications, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors, is a burgeoning field of research. mdpi.comcas.cznih.gov this compound serves as a key monomer in the synthesis of such materials, primarily due to the versatility of the carbon-bromine bond in modern cross-coupling chemistry.

Detailed research findings indicate that the bromo-functionality is an ideal anchor for palladium-catalyzed reactions like Suzuki and Stille couplings. nih.govmdpi.com These reactions allow for the systematic construction of π-conjugated polymers by linking the this compound unit with other aromatic or vinylic building blocks. For instance, a synthetic strategy could involve the Suzuki cross-coupling of this compound with a diboronic acid ester-functionalized comonomer. This approach enables the creation of donor-acceptor (D-A) copolymers, where the electronic properties can be finely tuned by the choice of the comonomer to achieve desired absorption and emission characteristics for specific optoelectronic devices. cas.cz

Furthermore, the incorporation of specific functional units via the bromo-substituent can impart unique properties to the resulting polymers. A study on poly(1-halogen-2-phenylacetylenes) demonstrated that introducing tetraphenylethene (TPE) units, known for their aggregation-induced emission (AIE) properties, leads to polymers that are weakly fluorescent in solution but highly emissive in the aggregated or solid state. rsc.org A similar strategy applied to this compound, using it as a precursor to attach AIE-active moieties, could yield polymers with high solid-state quantum yields, a critical parameter for efficient OLEDs. The rigid and planar structure of the acenaphthylene backbone can also influence the polymer's morphology and charge transport properties.

The table below outlines the potential optoelectronic applications of polymers derived from this compound, based on the functional properties imparted by its derivatives.

| Polymer Architecture | Key Property | Potential Optoelectronic Application | Relevant Synthetic Strategy |

|---|---|---|---|

| Donor-Acceptor Copolymers | Tunable HOMO/LUMO Levels | Organic Photovoltaics (OPVs) | Suzuki/Stille Coupling |

| Polymers with AIE-gens | Aggregation-Induced Emission | Organic Light-Emitting Diodes (OLEDs) | Coupling with TPE-boronic acid |

| Conjugated Homopolymers | High Charge Carrier Mobility | Organic Field-Effect Transistors (OFETs) | Yamamoto/Heck Coupling |

Design of Chiral Helical Structures and Related Nanomaterials

Chirality at the molecular and supramolecular levels is fundamental to the development of materials with advanced functions, including enantioselective sensing, asymmetric catalysis, and circularly polarized luminescence (CPL). nih.govscivisionpub.com The generation of helical structures in polymers and nanomaterials is a primary strategy for achieving these chiroptical properties. This compound derivatives can be instrumental in the bottom-up construction of such chiral architectures.

One powerful approach involves the polymerization of achiral monomers in a chiral environment, such as a chiral nematic liquid crystal phase, to induce a helical conformation in the resulting polymer chain. nih.gov Another sophisticated method is the direct synthesis of polymers from chiral monomers or the use of chiral catalysts that impart a specific helicity during polymerization. nih.gov

A highly relevant strategy for employing this compound involves its use as a precursor to larger, sterically crowded, and inherently chiral molecules like helicenes. For example, a nanographene propeller with D3-symmetry, embedding six enantiomerically stable researchgate.nethelicene units, was synthesized in a single step from 7,8-dibromo researchgate.nethelicene via nickel(0)-promoted Yamamoto coupling. acs.org This demonstrates the power of a bromo-substituent on a polycyclic aromatic system to facilitate the creation of complex, strained, and chiral superstructures. By analogy, this compound could be used in similar coupling reactions to generate oligomers where steric hindrance between the acenaphthylene units forces a helical twist, leading to chiral materials.

Furthermore, the bromo-group can serve as an attachment point for chiral side chains. These chiral pendants can then guide the self-assembly of the polymer or oligomer into helical superstructures through non-covalent interactions like hydrogen bonding and π–π stacking. rsc.org

The table below summarizes design strategies for creating chiral materials using this compound as a foundational unit.

| Design Strategy | Role of this compound | Resulting Chiral Feature | Potential Application |

|---|---|---|---|

| Coupling of Sterically Hindered Monomers | Serves as the monomer unit for coupling reactions (e.g., Yamamoto). | Inherent helical twist in the polymer backbone due to steric strain. | Circularly Polarized Luminescence (CPL) |

| Attachment of Chiral Side Chains | Acts as a scaffold; the bromo-group is replaced by a chiral moiety. | Supramolecular self-assembly into helical fibers or tubes. | Enantioselective Sensing/Separation |

| Polymerization in Chiral Media | Acts as the achiral monomer. | Induced helical conformation templated by the chiral environment. | Asymmetric Catalysis |

Photochemistry of this compound in Material Science Contexts

The photochemical behavior of acenaphthylene and its derivatives is rich and varied, offering numerous opportunities for applications in materials science, from photoswitchable devices to photolithography. The presence of the bromine atom in this compound significantly influences these photoreactions through electronic and heavy-atom effects.

Photochromism and Photoresponsive Systems

Photochromism, the reversible transformation of a chemical species between two forms with different absorption spectra upon photoirradiation, is the basis for many photoresponsive systems like optical memory and molecular switches. researchgate.net While acenaphthylene itself is not photochromic, its derivatives can be incorporated into photochromic systems.

Research has shown that new acenaphthylene-based dithienylethenes can be synthesized. nih.gov Although these specific compounds did not exhibit photochromism, they could be converted into dearomatized analogues through a tandem nucleophile-electrophile addition, and these resulting molecules were indeed photochromically active. nih.gov This work highlights a key role for this compound as a versatile precursor. The bromo-group can be readily converted, for example, via a Suzuki or Stille coupling, to attach photochromic units like diarylethenes to the acenaphthylene scaffold. researchgate.net The resulting molecule's photo-switching behavior can then be modulated by the electronic properties and rigidity of the acenaphthylene core.

The general mechanism for a diarylethene-type photochromic system involves a reversible 6π-electrocyclization reaction. Upon irradiation with UV light, the open form of the diarylethene undergoes cyclization to a closed, colored form. This process can be reversed by irradiation with visible light. Incorporating this into a polymer backbone derived from this compound could lead to photoresponsive materials where properties like solubility, conformation, or color can be controlled by light.

Heavy-Atom Effect Studies in Photoreactions

The "heavy-atom effect" is a well-established photochemical principle where the presence of atoms with high atomic numbers (like bromine or iodine) enhances the rate of spin-forbidden processes, most notably intersystem crossing (ISC) from an excited singlet state (S₁) to a triplet state (T₁). acs.org This effect is due to increased spin-orbit coupling, which mixes the singlet and triplet electronic wavefunctions. rsc.org The bromine atom in this compound is expected to have a profound impact on its photophysics and photoreactivity.

Upon absorption of a photon, this compound is promoted to an excited singlet state. Due to the heavy-atom effect of bromine, the rate of intersystem crossing to the triplet manifold would be significantly accelerated compared to the parent acenaphthylene. nih.gov This leads to a higher quantum yield of triplet state formation. A higher triplet population has several consequences:

Fluorescence Quenching: The rapid ISC process competes with fluorescence, leading to a lower fluorescence quantum yield for this compound compared to its non-brominated counterpart. researchgate.netrsc.org

Enhanced Phosphorescence: While not always observed at room temperature, the increased population of the triplet state can lead to stronger phosphorescence (emission from T₁ to S₀), particularly at low temperatures.

Altered Photoreaction Pathways: Many photoreactions, such as certain cycloadditions, proceed through the triplet state. By increasing the triplet state concentration, the heavy-atom effect can change the dominant reaction pathway and product distribution. rsc.org

Studies on other brominated aromatic systems have quantified this effect. For instance, introducing bromine atoms into molecules with thermally activated delayed fluorescence (TADF) was shown to dramatically increase spin-orbit coupling and promote reverse intersystem crossing (rISC), a key step for enhancing the efficiency of OLEDs. acs.orgnih.gov The orientation of the heavy atom relative to the chromophore has also been shown to be a decisive factor in the efficiency of this enhancement. rsc.org

The table below compares the expected photophysical properties of Acenaphthylene and this compound, illustrating the influence of the heavy-atom effect.

| Property | Acenaphthylene | This compound (Expected) | Reason for Difference |

|---|---|---|---|

| Fluorescence Quantum Yield (ΦF) | Low (but present) | Very Low / Quenched | Fast intersystem crossing outcompetes fluorescence. |

| Intersystem Crossing Rate (kISC) | Moderate | High | Spin-orbit coupling enhanced by the bromine atom. |

| Triplet Quantum Yield (ΦT) | High | Near Unity | Efficient S₁ → T₁ conversion. |

| Triplet State Lifetime (τT) | Microseconds to milliseconds | Shorter | Enhanced spin-orbit coupling also accelerates T₁ → S₀ decay. |

Photodimerization and Photocycloaddition in Solid State

Acenaphthylene is a classic example of a molecule that undergoes [2+2] photodimerization, particularly in the solid state. Upon irradiation with UV light, two molecules of acenaphthylene can react to form a cyclobutane (B1203170) ring, yielding two possible stereoisomers: the syn-dimer and the anti-dimer. rsc.org The stereochemical outcome of this reaction is highly dependent on the reaction conditions.

In the crystalline state, the reaction is often topochemically controlled, meaning the arrangement of the molecules in the crystal lattice predetermines the structure of the product. For acenaphthylene itself, solid-state irradiation typically yields the anti-dimer. wikipedia.org This selectivity is attributed to the packing of the molecules in the crystal, which aligns them favorably for the formation of this specific isomer.

The introduction of the 4-bromo substituent is expected to influence this process in two ways:

Crystal Packing: The bulky and polar bromine atom will alter the intermolecular interactions (e.g., via halogen bonding) and thus change the crystal packing of this compound compared to the parent molecule. This new packing arrangement could favor a different stereochemical outcome or potentially inhibit the dimerization altogether if the reactive double bonds are not suitably aligned.

Heavy-Atom Effect: As discussed previously, the bromine atom will promote the formation of the triplet excited state. The photodimerization of acenaphthylene can proceed through both the singlet and triplet excited states, often with different stereochemical preferences. While the singlet state typically leads to the syn-dimer, the triplet state can yield both syn and anti products, often favoring the anti-dimer. mdpi.comresearchgate.net Therefore, the heavy-atom effect in this compound would likely increase the proportion of the reaction that proceeds via the triplet state, potentially increasing the yield of the anti-dimer even under conditions that might otherwise favor the syn product. rsc.org

While the [2+2] photodimerization is the most common photoreaction for acenaphthylene, other cycloadditions like [4+2] or [4+4] reactions can occur with suitable reaction partners, though they are less common for acenaphthylene itself. nih.govmdpi.com The electronic perturbation from the bromo-group could potentially open up pathways to these alternative cycloaddition reactions with other olefins or dienes.

Potential Applications and Future Research Directions

Role of 4-Bromoacenaphthylene in Fine Chemical Synthesis

This compound serves as a versatile building block in the synthesis of a variety of fine chemicals, particularly more complex and high-value molecules. Fine chemicals are produced in smaller quantities and are characterized by their complex structures, in contrast to bulk chemicals. The production of fine chemicals often involves multi-step syntheses where high purity is crucial. cambridge.org The unique structure of this compound, featuring a reactive bromine atom on the acenaphthene (B1664957) core, allows for a range of chemical transformations.

One of the key applications of bromo-functionalized aromatic compounds is in cross-coupling reactions, such as the Suzuki coupling. This reaction forms new carbon-carbon bonds by coupling an organoboron compound with an organic halide, catalyzed by a palladium complex. acs.org This methodology is widely used in medicinal chemistry to create libraries of compounds for drug discovery. acs.org For instance, biaryl structures, which are common in natural products and bioactive compounds, can be synthesized using this approach. acs.org The bromine atom on this compound makes it an ideal substrate for such coupling reactions, enabling the synthesis of a diverse array of substituted acenaphthylene (B141429) derivatives. These derivatives can then be further elaborated into more complex molecules with potential applications in pharmaceuticals and materials science.

The synthesis of intermediates for active pharmaceutical ingredients (APIs) is a significant area within fine chemical production. qfine-synthesis.com While direct applications of this compound in current APIs are not widely documented, its derivatives are of interest in the exploration of new therapeutic agents. For example, various acenaphthene derivatives have been synthesized and evaluated for their antitumor activities. nih.gov The synthesis of these derivatives often involves the modification of a core acenaphthene structure, and the presence of a bromine atom, as in this compound, provides a convenient handle for introducing diverse functionalities.

Exploration of this compound Derivatives in Catalysis

The development of novel catalysts is a cornerstone of modern chemistry, enabling more efficient, selective, and sustainable chemical transformations. Derivatives of this compound are being explored for their potential in both homogeneous and heterogeneous catalysis.

Ligand Synthesis for Organometallic Catalysis

Organometallic catalysts, which feature a metal center bonded to organic ligands, are pivotal in many industrial processes. The properties of the ligand play a crucial role in determining the catalyst's activity, selectivity, and stability. Bis(imino)acenaphthene (BIAN) ligands, which can be synthesized from acenaphthenequinone (B41937), are a well-studied class of "non-innocent" ligands, meaning they can actively participate in redox processes. ntu.edu.sgnih.gov

This compound can be a precursor to substituted acenaphthenequinones, which can then be used to synthesize a variety of BIAN ligands. mdpi.com For example, bromination of acenaphthenequinone can yield bromo-substituted derivatives. mdpi.com These substituted BIAN ligands can then be coordinated to various transition metals, such as palladium, to form organometallic complexes. ntu.edu.sgresearchgate.net The electronic and steric properties of the BIAN ligand, influenced by substituents like bromine, can fine-tune the catalytic activity of the metal center. These palladium-BIAN complexes have shown promise in polymerization reactions, such as the copolymerization of carbon monoxide and vinyl arenes. researchgate.net The development of new N4-ligands from acenaphthenequinone has also led to the synthesis of novel cobalt complexes with interesting magnetic and redox properties. rsc.org

Heterogeneous Catalyst Development

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages in terms of separation and reusability. cambridge.org One approach to creating heterogeneous catalysts is to immobilize a homogeneous catalyst onto a solid support. cambridge.org Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials that are being extensively investigated as platforms for heterogeneous catalysis. rsc.org

Derivatives of this compound could potentially be incorporated as linkers in the synthesis of MOFs. The bromo-functionality could serve as a site for post-synthetic modification, allowing for the introduction of catalytically active sites. While specific examples of this compound in MOF-based catalysis are still emerging, the general principle of using functionalized organic linkers to create active heterogeneous catalysts is well-established. rsc.org These MOF-based catalysts have shown utility in a range of liquid-phase reactions for the production of fine chemicals. rsc.org

Potential for Sensor Development and Analytical Derivatization Reagents

The detection and quantification of specific analytes is crucial in various fields, including environmental monitoring, clinical diagnostics, and quality control. This compound and its derivatives possess properties that make them interesting candidates for the development of chemical sensors and analytical derivatization reagents.

The acenaphthylene core is a polycyclic aromatic hydrocarbon, a class of compounds known for their fluorescent properties. This intrinsic fluorescence can be modulated by the introduction of different functional groups. For instance, the synthesis of fluorescent zinc-based Metal-Organic Frameworks (MOFs) has led to the development of optical biosensors for detecting pesticides. mdpi.com The interaction of the analyte with the MOF can lead to a change in the fluorescence signal, allowing for sensitive detection.

Furthermore, this compound can be used to synthesize derivatives that act as specific receptors for certain analytes. For example, novel 4-phenylbutenone derivatives containing bromine have been synthesized and shown to be effective inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase, suggesting their potential use in biosensors for these enzymes. nih.gov

In chromatography, derivatization is a common technique used to improve the analytical properties of compounds, such as their volatility for gas chromatography (GC) or their detectability. gcms.cznih.gov Reagents containing bromo-functionality can be used to derivatize analytes with specific functional groups. While this compound itself is not a standard derivatization reagent, its chemical reactivity allows for its conversion into molecules that could serve this purpose. The choice of a derivatizing reagent is dependent on the functional group of the analyte. gcms.cz

Directions for Sustainable Synthesis and Utilization

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The development of more sustainable methods for the synthesis and utilization of this compound and its derivatives is an active area of research.

Traditional bromination reactions often use elemental bromine, which is a hazardous and corrosive substance. Greener alternatives are being explored, such as the use of ceric ammonium (B1175870) nitrate (B79036) and potassium bromide in an ethanolic-aqueous medium for the bromination of acetanilide. researchgate.net Similar strategies could potentially be adapted for the synthesis of this compound from acenaphthene, reducing the environmental impact of the process. The use of safer solvents, or even solvent-free reaction conditions, is another key aspect of green chemistry. nih.govresearchgate.net

The twelve principles of green chemistry provide a framework for developing more sustainable chemical processes. nih.gov These include maximizing atom economy, using renewable feedstocks, and employing catalytic reagents in place of stoichiometric ones. nih.govunibo.it For instance, developing catalytic bromination methods for acenaphthene would be a significant step towards a greener synthesis of this compound.

Integration with Artificial Intelligence and Machine Learning for Accelerated Discovery

In the context of this compound, AI and ML could be used to:

Predict the properties of novel derivatives: By training models on existing data, it may be possible to predict the catalytic activity, sensor response, or biological activity of new derivatives of this compound before they are synthesized. This can help to prioritize the most promising candidates for experimental investigation.

Design optimized synthetic routes: AI-powered tools can analyze vast databases of chemical reactions to propose the most efficient and sustainable synthetic pathways for a target molecule. drugtargetreview.com This could be applied to the synthesis of complex molecules derived from this compound.

Accelerate the design of materials: AI is being used to design materials with specific properties, such as colored polyimides for optical engineering applications. acs.org Similar approaches could be used to design novel polymers or MOFs incorporating this compound with tailored functionalities.

Facilitate drug discovery: AI is being employed to identify small molecules that can interact with specific biological targets. nih.gov Libraries of virtual compounds derived from this compound could be screened using these methods to identify potential drug candidates.

The integration of AI and ML with experimental chemistry holds the promise of significantly accelerating the pace of discovery and innovation in the field of fine chemicals and materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.